molecular formula C21H24N2O3 B2876199 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941919-72-8

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2876199
CAS No.: 941919-72-8
M. Wt: 352.434
InChI Key: PUQGZATVQZPROC-UHFFFAOYSA-N
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Description

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that it contains a piperidine ring, which is a common structure in many pharmaceuticals .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related structure due to its pharmacophoric elements, is extensively studied for its pharmacological properties and clinical applications. It's primarily recognized for its efficacy in enhancing gastrointestinal motility, thereby being used in the treatment of various types of vomiting and gastro-intestinal disorders. It facilitates radiological identification of lesions in the small intestine and is beneficial in reducing post-operative vomiting and symptoms of radiation sickness. Its pharmacodynamic profile includes improved motility across the gastro-intestinal tract, reflecting in its absorption-enhancing effects on other drugs (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Chemical and Biological Properties

Research into caffeic acid derivatives underscores the potential of phenylpropanoids for drug discovery, highlighting the role of specific structural features in conferring biological activities such as antioxidant, antimicrobial, and anti-inflammatory effects. These studies point to the broad therapeutic applications and underline the importance of structural analogs in medicinal chemistry (Silva, Oliveira, & Borges, 2014).

Anticancer and Anti-inflammatory Potential

A particular focus has been placed on the evaluation of compounds with specific functional groups for their anticancer and anti-inflammatory properties. For example, syringic acid, a phenolic compound found in various fruits and vegetables, exhibits promising therapeutic potential in the prevention and treatment of diseases like cancer, cardiovascular diseases, and diabetes due to its potent antioxidant and anti-inflammatory activities. Its effectiveness is attributed to the methoxy groups present on the aromatic ring, demonstrating the significance of molecular substructures in determining the biological activity of a compound (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Kumar, 2018).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .

Mode of Action

Apixaban acts as a direct and competitive inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing the formation of blood clots .

Biochemical Pathways

By inhibiting FXa, apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . Specifically, it prevents the conversion of prothrombin to thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots . Therefore, the inhibition of FXa by apixaban disrupts this pathway and prevents clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately preventing the formation of blood clots . As a result, apixaban has demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Apixaban has a low potential for drug-drug interactions

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-12-11-17(15-18(19)23-14-6-5-9-21(23)25)22-20(24)13-10-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQGZATVQZPROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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